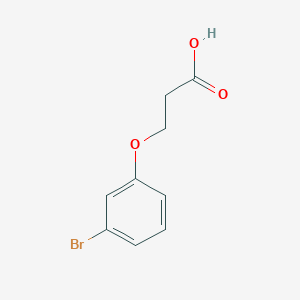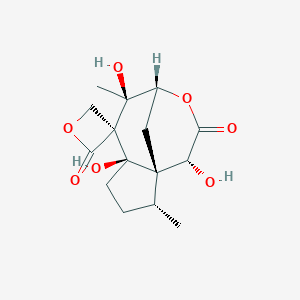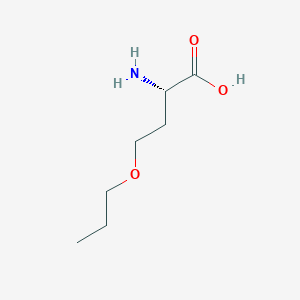
3-(3-Bromophenoxy)propanoic acid
説明
3-(3-Bromophenoxy)propanoic acid is a brominated aromatic compound that is structurally related to various bromophenols isolated from marine sources or synthesized for their potential biological activities. Bromophenols are known for their significant radical-scavenging activity, as demonstrated by compounds isolated from the marine red alga Polysiphonia urceolata, which showed considerable antioxidant properties . The presence of bromine atoms on the aromatic ring can significantly influence the chemical and physical properties of these compounds, as well as their biological activities.
Synthesis Analysis
The synthesis of bromophenol derivatives can be achieved through different synthetic routes. One approach involves the use of Baylis–Hillman adducts derived from aromatic aldehydes and t-butyl acrylates, which are then transformed into 2-bromomethyl-3-aryl-2-propenoic acids, demonstrating the versatility of these precursors in synthetic chemistry . Another method includes the rearrangement of bromopropiophenone or m-propionylbenzoic acid derivatives, followed by hydrolysis, to obtain various isomers of bromophenol propanoic acids .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is characterized by the presence of a brominated aromatic ring connected to a propanoic acid moiety. The structural elucidation of these compounds is typically achieved through extensive analysis of NMR, IR spectra, and MS data . The crystal packing and molecular shape are crucial in the construction of supramolecular assemblies, as observed in the study of quasiracemates involving bromophenoxy propionic acid derivatives .
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including cyclo-oligomerization, as demonstrated by the synthesis of triolides from 2-bromomethyl-3-aryl-2-propenoic acids . The photodissociation dynamics of brominated alcohols, which are structurally related to bromophenols, have been studied to investigate the C-Br bond dissociation, providing insights into the reactivity of bromine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by the presence of bromine atoms and the specific functional groups attached to the aromatic ring. These compounds exhibit powerful antioxidant activities, which can be compared to standard antioxidants like α-tocopherol and butylated hydroxytoluene . The electronic properties, such as HOMO-LUMO energy gaps, bond lengths, and angles, can be investigated using computational methods like density functional theory (DFT) . Additionally, the electrophilic, nucleophilic, and free radical reactive sites can be identified through molecular electrostatic potential (MEP) analysis .
科学的研究の応用
Renewable Building Block for Polymer Synthesis
3-(3-Bromophenoxy)propanoic acid's derivatives, such as phloretic acid, have been explored as renewable building blocks in materials science. Phloretic acid, a phenolic compound produced from the hydrogenation of p-coumaric acid, has shown potential in enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach could lead to a multitude of applications in polymer synthesis due to the wide variety of –OH bearing compounds in materials science (Acerina Trejo-Machin et al., 2017).
Phytotoxicity and Genotoxicity Studies
Research on cinnamic acid derivatives, including 2,3-dibromo-3-phenyl-propanoic acid and related compounds, has been conducted to assess their phytotoxicity and genotoxicity. These studies, particularly using the Triticum test, are crucial in understanding the environmental impact and safety of these compounds. They provide valuable insights into the potential risks associated with their use in various applications (A. Jităreanu et al., 2013).
Electrosynthesis for Hydrogenation
The electrosynthesis process has been utilized for the hydrogenation of 3-(methoxyphenyl)propenoic acids, leading to the production of corresponding propanoic acids. This process demonstrates the potential for efficient and selective hydrogenation, which is an essential aspect in the synthesis of various organic compounds (L. Korotaeva et al., 2011).
Natural Sources and Biological Activities
Bromophenol derivatives, including those structurally related to 3-(3-Bromophenoxy)propanoic acid, have been isolated from marine algae. These compounds have been studied for their structure and potential biological activities, such as antioxidant properties and effects on various human cancer cell lines (Xiuli Xu et al., 2004).
Anti-Inflammatory Effects
Research on phenolic compounds derived from plant leaves, structurally related to 3-(3-Bromophenoxy)propanoic acid, has revealed potential anti-inflammatory effects. These studies contribute to understanding the therapeutic potential of these compounds and their application in treating inflammation-related conditions (Xiaolei Ren et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary targets of 3-(3-Bromophenoxy)propanoic acid are currently unknown .
Mode of Action
It’s known that bromophenols, a group of compounds to which 3-(3-bromophenoxy)propanoic acid belongs, often interact with proteins and enzymes in the body, potentially altering their function .
Result of Action
The molecular and cellular effects of 3-(3-Bromophenoxy)propanoic acid’s action are currently unknown . More research is needed to understand the potential therapeutic or harmful effects of this compound.
特性
IUPAC Name |
3-(3-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAKGQROEOIMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393856 | |
| Record name | 3-(3-bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenoxy)propanoic acid | |
CAS RN |
18386-03-3 | |
| Record name | 3-(3-bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the synthetic route for producing 3-(3-Bromophenoxy)propanoic acid?
A1: The research paper outlines a straightforward synthesis of 3-(3-Bromophenoxy)propanoic acid. It involves reacting m-bromophenol with 3-bromopropionic acid. This reaction results in a 71.4% yield of the desired product []. The authors highlight this route for its simplicity and cost-effectiveness [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)




